Cas no 16481-54-2 (Podophyllotoxin glucoside)
Podophyllotoxin glucoside Chemical and Physical Properties
Names and Identifiers
-
- Furo[3',4':6,7]naphtho[2,3-d]-1,3-dioxol-6(5aH)-one,9-(b-D-glucopyranosyloxy)-5,8,8a,9-tetrahydro-5-(3,4,5-trimethoxyphenyl)-,(5R,5aR,8aR,9R)-
- Podophyllotoxin-4-O-glucoside
- Furo[3',4':6,7]naphtho[2,3-d]-1,3-dioxol-6(5aH)-one,9-(b-D-glucopyranosyloxy)-5,8,8a,9-tetrahy...
- Furo[3',4':6,7]naphtho[2,3-d]-1,3-dioxol-6(5aH)-one,9-(b-D-glucopyranosyloxy)-5,8,8a,9-tetrahydro-5-(3,4,5-trimethoxyphenyl)-
- Podophyllotoxin 4-O-
- Podophyllotoxin 4-O-Glucoside
- PODOPHYLLOTOXIN GLUCOSIDE
- Podophyllotoxin, 3-.β.-D-glucopyranoside
- Podophyllotoxin-7-O-glucoside
- Podophyllotoxin 7'-O-beta-D-glucopyranoside
- (5R,5aR,8aR,9R)-9-(beta-D-Glucopyranosyloxy)-5,8,8a,9-tetrahydro-5-(3,4,5-trimethoxyphenyl)-furo[3',4':6,7]naphtho[2,3-d]-1,3-dioxol-6(5aH)-one
- 9-(β-D-Glucopyranosyloxy)-5,8,8a,9-tetrahydro-5-(3,4,5-trimethoxyphenyl)furo[3',4':6,7]naphtho[2,3-d]-1,3-dioxol-6(5aH)-one
- Podophyllotoxin glucoside
-
- Inchi: 1S/C28H32O13/c1-34-17-4-11(5-18(35-2)26(17)36-3)20-12-6-15-16(39-10-38-15)7-13(12)25(14-9-37-27(33)21(14)20)41-28-24(32)23(31)22(30)19(8-29)40-28/h4-7,14,19-25,28-32H,8-10H2,1-3H3/t14-,19+,20+,21-,22+,23-,24+,25-,28-/m0/s1
- InChI Key: NXVJTGLCCSFGAT-QNDDJFOYSA-N
- SMILES: O([C@H]1[C@@H]([C@H]([C@@H]([C@@H](CO)O1)O)O)O)[C@H]1C2C=C3C(=CC=2[C@@H](C2C=C(C(=C(C=2)OC)OC)OC)[C@H]2C(=O)OC[C@@H]21)OCO3
Computed Properties
- Exact Mass: 576.18400
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 13
- Heavy Atom Count: 41
- Rotatable Bond Count: 7
Experimental Properties
- Color/Form: Powder
- Density: 1.55
- Melting Point: 152-154 ºC
- PSA: 171.83000
- LogP: 0.23340
Podophyllotoxin glucoside Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| DC Chemicals | DCG-048-20 mg |
Podophyllotoxin-4-O-glucoside |
16481-54-2 | >98%, Standard References Grade | 20mg |
$280.0 | 2022-02-28 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN4813-1 mg |
Podophyllotoxin 4-O-glucoside |
16481-54-2 | 1mg |
¥1955.00 | 2022-02-28 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P60510-10mg |
Podophyllotoxin, 3-.β.-D-glucopyranoside |
16481-54-2 | 10mg |
¥2358.0 | 2021-09-08 | ||
| TRC | P681010-0.5mg |
Podophyllotoxin 4-O-Glucoside |
16481-54-2 | 0.5mg |
$ 180.00 | 2022-06-03 | ||
| TRC | P681010-1mg |
Podophyllotoxin 4-O-Glucoside |
16481-54-2 | 1mg |
$ 397.00 | 2023-09-06 | ||
| TRC | P681010-5mg |
Podophyllotoxin 4-O-Glucoside |
16481-54-2 | 5mg |
$ 1786.00 | 2023-09-06 | ||
| TRC | P681010-.5mg |
Podophyllotoxin 4-O-Glucoside |
16481-54-2 | 5mg |
$224.00 | 2023-05-17 | ||
| TargetMol Chemicals | TN4813-5 mg |
Podophyllotoxin 4-O-glucoside |
16481-54-2 | 98% | 5mg |
¥ 4,280 | 2023-07-10 | |
| TargetMol Chemicals | TN4813-1 mL * 10 mM (in DMSO) |
Podophyllotoxin 4-O-glucoside |
16481-54-2 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 6500 | 2023-09-15 | |
| MedChemExpress | HY-N1977-1mg |
Podophyllotoxin glucoside |
16481-54-2 | 98.79% | 1mg |
¥900 | 2024-07-20 |
Podophyllotoxin glucoside Suppliers
Podophyllotoxin glucoside Related Literature
-
Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
-
Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
-
Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
-
Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
-
5. Exclusive enantioselective recognition of glucopyranosides by inherently chiral hemicryptophanes†Olivier Perraud,Alexandre Martinez,Jean-Pierre Dutasta Chem. Commun., 2011,47, 5861-5863
Additional information on Podophyllotoxin glucoside
Podophyllotoxin glucoside (CAS No. 16481-54-2): A Comprehensive Overview of Its Chemistry, Biology, and Emerging Therapeutic Applications
Podophyllotoxin glucoside, with the chemical identifier CAS No. 16481-54-2, is a naturally occurring lignan glycoside derived from the roots and rhizomes of plants in the Podophyllum genus. This compound has garnered significant attention in the field of pharmaceutical research due to its potent biological activities and potential therapeutic applications. Podophyllotoxin glucoside is structurally characterized by a podophyllotoxin core moiety linked to a glucose moiety, which modulates its pharmacokinetic properties and biological interactions.
The chemical structure of Podophyllotoxin glucoside (CAS No. 16481-54-2) consists of a benzene ring fused with a furan ring, forming the podophyllotoxin scaffold. This scaffold is further modified by the addition of a glucose unit at the C-3 position, enhancing its solubility and stability. The presence of this glycosidic linkage not only influences its metabolic pathways but also contributes to its selective toxicity towards rapidly dividing cells, making it a promising candidate for anticancer therapies.
Recent advancements in the study of Podophyllotoxin glucoside have highlighted its role in modulating various cellular processes, including apoptosis, cell cycle arrest, and anti-inflammatory responses. Research has demonstrated that this compound exerts its effects primarily by inhibiting topoisomerases I and II, enzymes essential for DNA replication and transcription. By binding to these enzymes, Podophyllotoxin glucoside (CAS No. 16481-54-2) disrupts DNA supercoiling and replication, leading to cell cycle arrest and apoptosis in cancerous cells.
In clinical settings, Podophyllotoxin glucoside has been investigated for its potential in treating a variety of malignancies, including small cell lung cancer, ovarian cancer, and hematological malignancies. Preclinical studies have shown encouraging results in vitro and in vivo, indicating that this compound can selectively target cancer cells while minimizing toxicity to normal tissues. The development of novel formulations and delivery systems has further enhanced its therapeutic efficacy by improving bioavailability and reducing off-target effects.
The pharmacokinetic profile of Podophyllotoxin glucoside (CAS No. 16481-54-2) is another area of active research. Studies have revealed that the glucose moiety significantly affects its absorption, distribution, metabolism, and excretion (ADME) properties. This modification enhances its solubility in water, facilitating intravenous administration and improving systemic distribution. Additionally, the glycosidic linkage influences its metabolic pathways, primarily through Phase II biotransformation processes involving glucuronidation and sulfation.
Beyond its anticancer potential, Podophyllotoxin glucoside has shown promise in addressing other therapeutic challenges. Emerging research indicates that this compound may have anti-inflammatory and immunomodulatory effects, making it a candidate for treating autoimmune diseases and inflammatory disorders. Furthermore, its ability to modulate cellular signaling pathways suggests potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's.
The synthesis and structural modification of Podophyllotoxin glucoside (CAS No. 16481-54-2) remain areas of intense investigation. Chemists have developed efficient synthetic routes to produce this compound on an industrial scale while maintaining high purity standards. Additionally, structural analogs have been designed to enhance specific biological activities while reducing toxicity. These efforts aim to optimize the therapeutic index of Podophyllotoxin glucoside for clinical use.
The future directions for research on Podophyllotoxin glucoside include exploring combination therapies with other anticancer agents to improve outcomes in patients with advanced malignancies. Furthermore, investigating its mechanisms of action at the molecular level will provide insights into developing more targeted therapies with fewer side effects. Collaborative efforts between academia and industry are essential to translate these findings into clinical practice.
In conclusion, Podophyllotoxin glucoside, identified by CAS No. 16481-54-2, is a multifaceted compound with significant potential in pharmaceutical applications. Its unique chemical structure, combined with potent biological activities, positions it as a valuable asset in the fight against cancer and other diseases. Continued research efforts will further elucidate its therapeutic benefits and optimize its use in clinical settings.
16481-54-2 (Podophyllotoxin glucoside) Related Products
- 33419-42-0(Etoposide)
- 1180-35-4(Acetylepipodophyllotoxin)
- 100007-53-2(a-Etoposide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)